

Spectroscopic Analysis of 4,6-Dimethoxy-5-nitropyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

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Introduction:

4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of methoxy and nitro functional groups significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. This guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) data for **4,6-dimethoxy-5-nitropyrimidine**, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- Molecular Formula: $C_6H_7N_3O_4$ [1]
- Molecular Weight: 185.14 g/mol [1]
- IUPAC Name: **4,6-dimethoxy-5-nitropyrimidine** [1]

Data Presentation

Infrared (IR) Spectroscopy Data

While a definitive experimental spectrum for **4,6-dimethoxy-5-nitropyrimidine** is not readily available in public databases, the expected characteristic absorption bands can be predicted

based on the analysis of its functional groups and data from structurally related compounds.^[2] The following table summarizes the anticipated IR absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3100-3000	Weak-Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (in -OCH ₃)
~1600-1585	Medium-Strong	C=N and C=C Ring Stretching
~1550-1520	Strong	Asymmetric NO ₂ Stretch
~1480-1400	Medium	C-H Bending and Ring Vibrations
~1360-1340	Strong	Symmetric NO ₂ Stretch
~1250-1200	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1050-1000	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~900-800	Medium-Strong	C-N Stretch (Nitro Group)

Mass Spectrometry (MS) Data

The mass spectrum of **4,6-dimethoxy-5-nitropyrimidine** is expected to show a molecular ion peak and characteristic fragmentation patterns related to its functional groups. The data presented below is a prediction based on typical fragmentation of nitroaromatic and methoxy-substituted heterocyclic compounds.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Identity
185	Moderate	$[M]^+$ (Molecular Ion)
170	Moderate	$[M - CH_3]^+$
155	High	$[M - NO]^+$ or $[M - 2CH_3]^+$ [1]
139	Moderate	$[M - NO_2]^+$
125	Moderate	$[M - NO_2 - CH_2]^+$
111	Moderate	$[M - NO_2 - CO]^+$

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (ATR):

- Sample Preparation: A small amount of solid **4,6-dimethoxy-5-nitropyrimidine** is placed directly onto the ATR crystal.
- Data Acquisition:
 - The background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is brought into firm contact with the crystal.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[\[3\]](#)
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.

Procedure (KBr Pellet):

- Sample Preparation:
 - Approximately 1-2 mg of **4,6-dimethoxy-5-nitropyrimidine** is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty sample holder is recorded.
 - The KBr pellet is placed in the sample holder.
 - The IR spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Method: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or Direct Infusion.

Instrumentation: A mass spectrometer with an EI source.

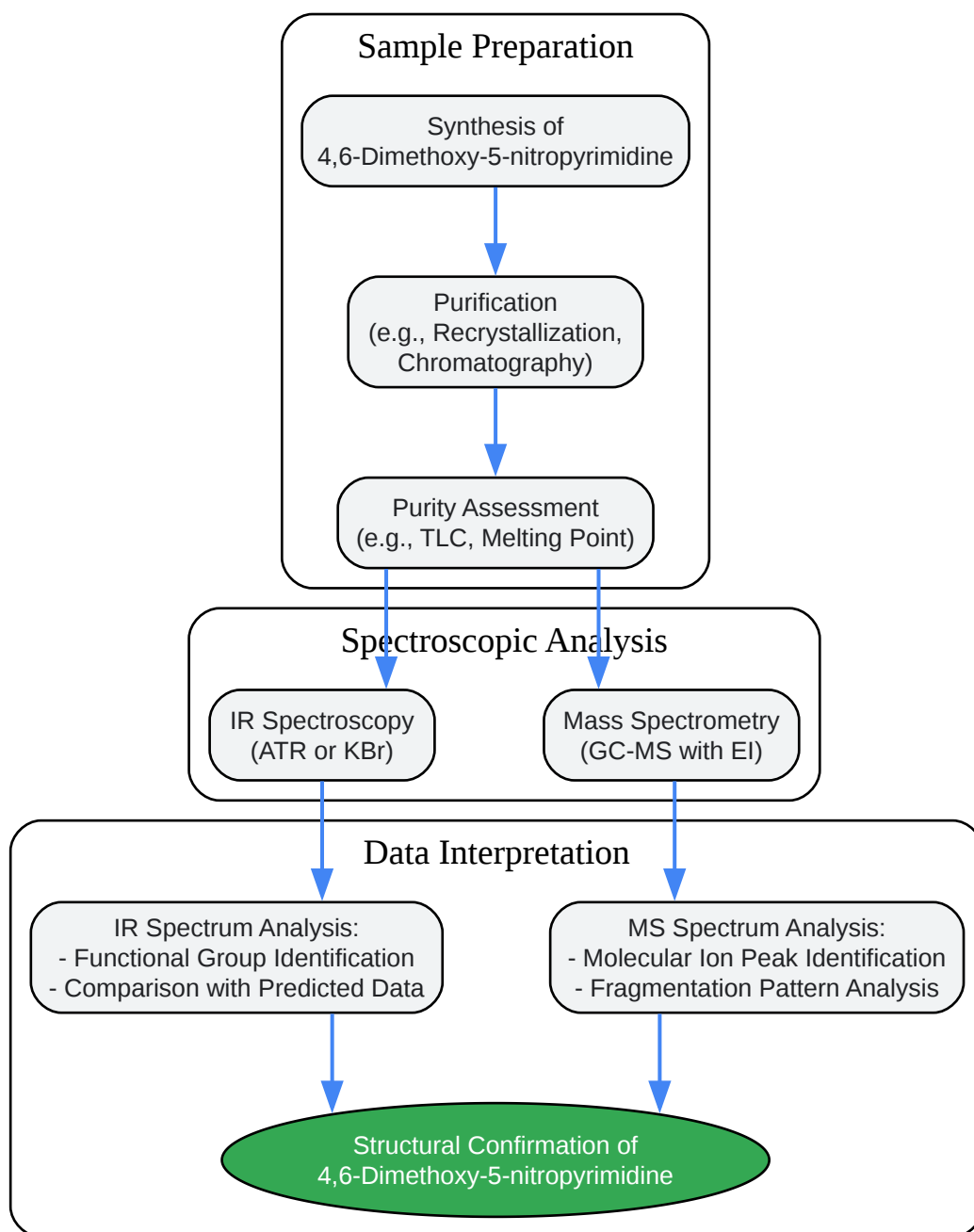
Procedure (GC-MS):

- Sample Preparation: A dilute solution of **4,6-dimethoxy-5-nitropyrimidine** (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
- GC Separation:
 - A small volume (e.g., 1 μL) of the sample solution is injected into the GC.
 - The compound is vaporized and separated from the solvent and any impurities on a capillary column.
- MS Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

- The sample is bombarded with a beam of electrons (typically at 70 eV), leading to ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

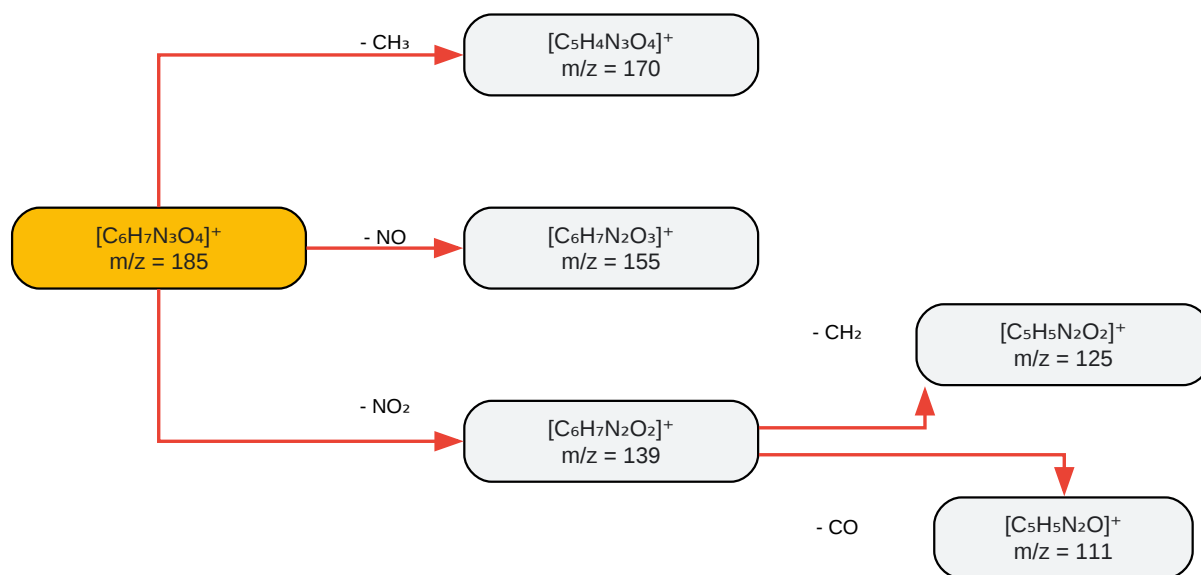
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4,6-dimethoxy-5-nitropyrimidine** and a conceptual representation of its mass spectrometry fragmentation.



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Caption: Workflow for the synthesis and spectroscopic characterization.



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Caption: Conceptual fragmentation pathway in mass spectrometry.

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References

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